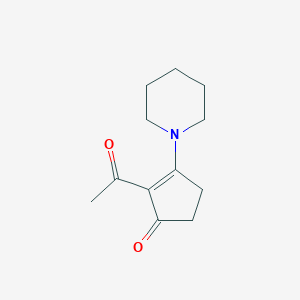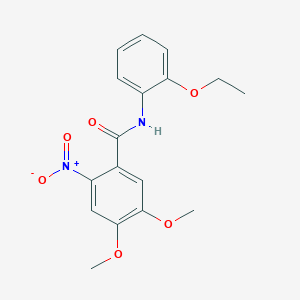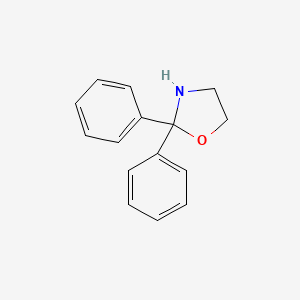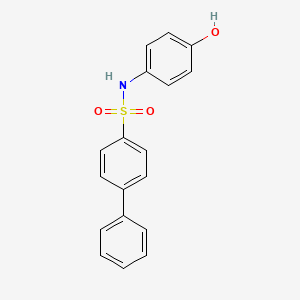
N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the movement of salt and water in and out of cells. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide(inh)-172 binds to a specific site on the this compound protein and blocks its function as a chloride channel. This leads to a decrease in the movement of chloride ions across the cell membrane, which can have downstream effects on other ion channels and transporters.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have both acute and chronic effects on this compound function, depending on the concentration and duration of exposure. In addition to inhibiting chloride secretion, this compound(inh)-172 can also affect other cellular processes such as calcium signaling and protein trafficking.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide(inh)-172 is its high potency and selectivity for this compound inhibition, which allows for precise control over this compound function in experimental systems. However, its use can be limited by its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide(inh)-172 and its role in cystic fibrosis and other diseases. One area of focus is the development of more potent and specific this compound inhibitors for therapeutic use. Another direction is the investigation of the downstream effects of this compound inhibition on other cellular processes and signaling pathways. Additionally, the use of this compound(inh)-172 in combination with other drugs or gene therapies may hold promise for the treatment of cystic fibrosis and related disorders.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide(inh)-172 involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 4-cyano-2-fluorobenzoyl chloride, followed by purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide(inh)-172 has been widely used as a research tool to study the function and regulation of this compound in various cell types and tissues. It has been shown to inhibit this compound-mediated chloride secretion in human airway epithelial cells, intestinal epithelial cells, and sweat gland cells. This compound(inh)-172 has also been used to investigate the role of this compound in other physiological processes, such as insulin secretion and sperm motility.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-cyano-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c1-21-14-5-3-10(7-12(14)16)19-15(20)11-4-2-9(8-18)6-13(11)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBHDUBGJRZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)


![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)

![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)